3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Overview
Description
“3-Amino-N-cyclopropyl-2-hydroxyhexanamide” is a chemical compound with the molecular formula C9H18N2O2 . It is also known as “(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride” and has a molecular weight of 222.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Drug Development
- Synthesis of Hepatitis C Drug Fragment : A study by Kiss, Markó, and Guillaume (2011) outlines an enantioselective synthesis method for (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide, a synthetic fragment of the experimental hepatitis C drug Telaprevir. This method employs conjugate addition and hydroxylation for stereogenic center formation, showcasing the compound's relevance in pharmaceutical synthesis (Kiss, Markó, & Guillaume, 2011).
Cyclopropane Amino Acids in Chemistry
- Study on Cyclopropane Amino Acids : Krass, Wessjohann, Yu, and Meijere (1989) discussed the significance of cyclopropane amino acids in synthetic and biological chemistry. These compounds, including those similar to 3-amino-N-cyclopropyl-2-hydroxyhexanamide, are used as enzyme inhibitors for receptor and metabolism studies (Krass, Wessjohann, Yu, & Meijere, 1989).
Peptidomimetic Synthesis
- Use in Peptidomimetic Synthesis : Cordero et al. (2013) described the synthesis of cyclopropyl-substituted amino acids, highlighting their application in peptidomimetic synthesis. This underscores the compound's role in creating biomimetic structures, potentially for therapeutic applications (Cordero, Vurchio, Lumini, & Brandi, 2013).
Anticancer Research
- Anticancer Compound Synthesis : Filatov et al. (2017) developed 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, using amino acids like 3-amino-N-cyclopropyl-2-hydroxyhexanamide. These compounds showed potential anticancer activity, indicating the compound's utility in oncological drug development (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements H302, H315, H319, H335 are associated with this compound, indicating potential hazards related to ingestion, skin contact, eye contact, and inhalation .
properties
IUPAC Name |
3-amino-N-cyclopropyl-2-hydroxyhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSSWBFKDSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609865 | |
Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
CAS RN |
402958-32-1 | |
Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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